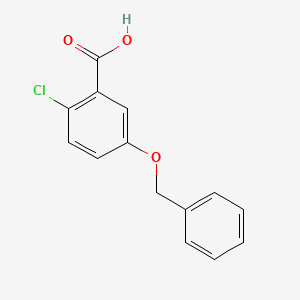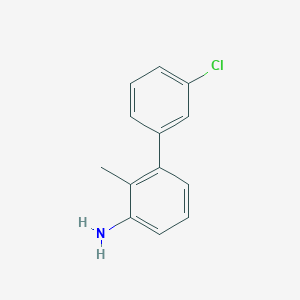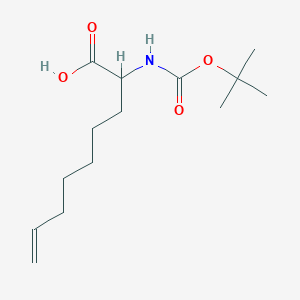
2-Bromo-N-(3-chloro-4-fluorophenyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(3-chloro-4-fluorophenyl)isonicotinamide is a chemical compound that belongs to the class of isonicotinamides. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, which is further connected to an isonicotinamide moiety. The unique combination of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3-chloro-4-fluorophenyl)isonicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluoroaniline and 2-bromoisonicotinic acid.
Amidation Reaction: The key step involves the formation of an amide bond between the amine group of 3-chloro-4-fluoroaniline and the carboxylic acid group of 2-bromoisonicotinic acid. This reaction is usually carried out in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(3-chloro-4-fluorophenyl)isonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (bromine, chlorine, and fluorine) makes the compound susceptible to nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring and the isonicotinamide moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents like sodium borohydride can be used for reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF or DMSO) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids in the presence of a base (e.g., K2CO3) in an organic solvent like toluene or THF.
Major Products Formed
Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of oxidized products like quinones or N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Coupling: Formation of biaryl or diaryl compounds with extended conjugation.
Applications De Recherche Scientifique
2-Bromo-N-(3-chloro-4-fluorophenyl)isonicotinamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-(3-chloro-4-fluorophenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of halogen atoms can enhance the compound’s binding affinity to its targets through halogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-N-(3-chloro-4-fluorophenyl)benzamide
- 2-Bromo-N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide
- 2-Bromo-N-(3-chloro-4-fluorophenyl)nicotinamide
Uniqueness
2-Bromo-N-(3-chloro-4-fluorophenyl)isonicotinamide is unique due to the specific arrangement of halogen atoms and the isonicotinamide moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the isonicotinamide group can enhance the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug discovery.
Propriétés
IUPAC Name |
2-bromo-N-(3-chloro-4-fluorophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClFN2O/c13-11-5-7(3-4-16-11)12(18)17-8-1-2-10(15)9(14)6-8/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKMFOQXPVGFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=NC=C2)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B8014588.png)













